molecular formula C10H9F6N B2810752 {[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine CAS No. 159820-24-3

{[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine

Cat. No.: B2810752
CAS No.: 159820-24-3
M. Wt: 257.179
InChI Key: ADTNSTHKMIPKIJ-UHFFFAOYSA-N
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Description

{[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine is a valuable chemical intermediate in research and development, particularly in the pharmaceutical and agrochemical sectors. The 3,5-bis(trifluoromethyl)phenyl group is a privileged scaffold in medicinal chemistry, known for enhancing a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. This makes derivatives of this amine highly relevant in the synthesis of potential therapeutic agents. For instance, closely related amines are documented as key intermediates in the synthesis of active pharmaceutical ingredients, such as the NK1 receptor antagonist casopitant, which has been investigated for the treatment of chemotherapy-induced nausea and vomiting (CINV) . Furthermore, structural motifs containing the 3,5-bis(trifluoromethyl)phenyl group are utilized in the development of novel active ingredients, including strobilurin-based acaricides and insecticides, demonstrating the versatility of this chemical scaffold in pesticide research . As a building block, this amine can undergo various transformations, including amide bond formation, reductive amination, and nucleophilic substitution, to generate a diverse array of compounds for biological screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care, referring to the Material Safety Data Sheet (MSDS) for detailed hazard and handling information.

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6N/c1-17-5-6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-4,17H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTNSTHKMIPKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with methylamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:

3,5-Bis(trifluoromethyl)benzyl chloride+Methylamine[3,5-Bis(trifluoromethyl)phenyl]methyl(methyl)amine\text{3,5-Bis(trifluoromethyl)benzyl chloride} + \text{Methylamine} \rightarrow \text{this compound} 3,5-Bis(trifluoromethyl)benzyl chloride+Methylamine→[3,5-Bis(trifluoromethyl)phenyl]methyl(methyl)amine

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine can undergo oxidation reactions to form corresponding amine oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used under basic conditions.

Major Products Formed

Scientific Research Applications

Biological Applications

2.1 Antimicrobial Activity

Research has indicated that derivatives of {[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine exhibit potent antimicrobial properties. A study reported the synthesis of pyrazole derivatives that showed significant activity against drug-resistant bacterial strains, including Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.5 µg/mL, making them promising candidates for further development as antimicrobial agents.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound IDMIC (µg/mL)Bacterial Strain
210.5S. aureus (MRSA)
221Enterococcus spp.
260.25Various strains

2.2 Potential in Drug Development

The trifluoromethyl group is known to improve pharmacokinetic properties, making compounds containing it suitable for drug development. The structural modifications allowed by this compound can lead to compounds with enhanced efficacy and reduced toxicity profiles . This characteristic is particularly valuable in developing treatments for resistant bacterial infections.

Industrial Applications

3.1 Agrochemicals

Due to its chemical stability and biological activity, this compound is being explored for use in agrochemicals. Its derivatives may serve as effective pesticides or herbicides that target specific pests while minimizing environmental impact.

3.2 Material Science

The compound's unique properties also make it a candidate for use in material science applications, such as the development of advanced polymers or coatings that require high thermal stability and chemical resistance.

Case Studies

4.1 Synthesis and Testing of Pyrazole Derivatives

In a comprehensive study published in Molecules, researchers synthesized a series of pyrazole derivatives based on this compound and evaluated their antimicrobial activities against various pathogens . The study highlighted the importance of structural variations on biological activity and provided insights into optimizing these compounds for therapeutic use.

4.2 Development of Antimicrobial Agents

Another significant case involved the testing of synthesized compounds against multi-drug resistant strains of bacteria, demonstrating their potential as new antimicrobial agents that could address the growing issue of antibiotic resistance .

Mechanism of Action

The mechanism of action of {[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between {[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Findings References
This compound C₁₀H₉F₆N 258.15 Secondary amine; methyl group on nitrogen reduces basicity vs. primary amines. Potential intermediate in chiral separations or bioactive molecule synthesis.
3,5-Bis(trifluoromethyl)benzylamine C₉H₇F₆N 243.15 Primary amine; higher solubility in aqueous media. Used in synthesizing amide inhibitors (e.g., pyridinecarboxamide derivatives).
(R)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine C₁₀H₁₁F₆N 259.20 Chiral ethylamine derivative; stereochemistry impacts receptor binding. Studied for enantioselective applications in catalysis or drug design.
N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine C₁₅H₁₁F₆N₅ 399.28 Triazolo-pyrimidine core; enhanced π-π stacking and hydrogen-bonding capacity. Investigated as a kinase inhibitor or pesticide intermediate.
N-((3,5-Bis(trifluoromethyl)phenyl)(naphthalen-1-yl)methyl)propan-2-amine C₂₃H₂₀F₆N 448.41 Bulky naphthalene substituent; increased steric hindrance. Chiral separation achieved via UPLC; potential use in asymmetric synthesis.
(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine C₁₇H₁₉F₂N₂S 329.41 Difluorophenyl and thienyl groups; reduced electron-withdrawing effects vs. CF₃. Explored in medicinal chemistry for CNS-targeting applications.

Key Research Findings

Electronic Effects: The trifluoromethyl (-CF₃) groups in the target compound lower the electron density of the phenyl ring, reducing the basicity of the adjacent amine compared to non-fluorinated analogs . Substitution of -CF₃ with -F (e.g., in ) diminishes electron-withdrawing effects, altering reactivity in nucleophilic reactions .

Chiral derivatives (e.g., ) exhibit enantioselective biological activity, underscoring the importance of stereochemistry in drug design .

Applications in Drug Discovery :

  • Triazolo-pyrimidine derivatives () demonstrate enhanced binding to kinase targets due to their planar heterocyclic cores, unlike the flexible amine chain in the target compound .
  • Bulky substituents, such as naphthalene (), improve selectivity for hydrophobic enzyme pockets but reduce solubility .

Synthetic Utility :

  • The target compound serves as a precursor for chiral resolution studies, as seen in , where UPLC separates enantiomers of structurally complex amines .

Biological Activity

The compound {[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine is a member of the trifluoromethyl-substituted amine class, which has garnered attention due to its unique structural properties and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological profiles of compounds by improving their metabolic stability and bioavailability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₂F₆N
  • Molecular Weight : 303.23 g/mol
  • CAS Number : 159820-24-3
  • Structural Features : The compound features two trifluoromethyl groups attached to a phenyl ring, contributing to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The presence of fluorine atoms enhances the compound's binding affinity to proteins and enzymes, potentially modulating their activity.

Key Mechanisms:

  • Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

Biological Activity Overview

Research has indicated several promising biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that derivatives containing trifluoromethyl groups exhibit significant antimicrobial properties against drug-resistant bacterial strains. For instance, a study highlighted that compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus .
  • Anticancer Potential : Research on related compounds suggests potential anticancer effects through mechanisms such as apoptosis induction and inhibition of tumor growth. A study involving a related naphthofuran compound demonstrated that it inhibited liver tumor growth by modulating the HNF 4α and STAT3 pathways .

Case Studies and Research Findings

StudyFindings
Antimicrobial StudyCompounds similar to this compound showed potent activity against MRSA with MIC values as low as 0.5 µg/mL .
Anticancer ResearchA derivative demonstrated significant inhibition of liver cancer cell lines (HepG2, Hep3B), inducing apoptosis in a concentration-dependent manner .
Enzyme InteractionThe compound has been suggested to inhibit specific metabolic enzymes, potentially leading to altered drug metabolism and enhanced therapeutic effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for {[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine, and how can purity be optimized?

  • Methodology : The compound is synthesized via reductive amination using 3,5-bis(trifluoromethyl)benzaldehyde and methylamine, followed by reduction with sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 5–6). Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
  • Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry to minimize side products like unreacted aldehyde or over-alkylated amines .

Q. How is the compound characterized structurally, and which analytical techniques are critical?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹⁹F NMR confirm methylamine substitution and trifluoromethyl group integrity (e.g., ¹⁹F NMR δ: -63 ppm for CF₃ groups) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (243.15 g/mol) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction resolves bond angles and torsional strain in the benzyl-methylamine moiety .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodology : The trifluoromethyl groups enhance metabolic stability and lipophilicity, making it a key intermediate in kinase inhibitor development. For example, it serves as a scaffold for EGFR inhibitors by facilitating hydrophobic interactions in enzyme active sites .
  • Experimental Design : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity before synthesizing derivatives for in vitro kinase assays .

Advanced Research Questions

Q. How do reaction conditions influence enantioselective synthesis of chiral derivatives?

  • Methodology : Employ chiral catalysts like (R)-BINAP with palladium for asymmetric alkylation. Optimize solvent polarity (e.g., THF vs. DMF) and temperature (0–25°C) to control enantiomeric excess (ee), monitored via chiral HPLC .
  • Data Contradiction Analysis : Conflicting ee values (70–95%) in literature may arise from residual moisture or catalyst loading variations; use anhydrous conditions and precise stoichiometry .

Q. What mechanisms underlie its instability under basic conditions, and how can degradation be mitigated?

  • Methodology : The methylamine group undergoes Hofmann elimination at pH > 9, forming 3,5-bis(trifluoromethyl)styrene. Stabilize solutions by buffering at pH 6–7 and storing under inert gas (N₂/Ar) .
  • Kinetic Studies : Use UV-Vis spectroscopy to track degradation rates (λ = 260 nm) and derive Arrhenius parameters for shelf-life prediction .

Q. How does the compound interact with cytochrome P450 enzymes, and what are implications for drug metabolism?

  • Methodology : Conduct CYP3A4 inhibition assays using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). Measure IC₅₀ values to assess competitive vs. non-competitive inhibition .
  • Advanced Analysis : Molecular dynamics simulations (AMBER) reveal hydrogen bonding between the amine group and heme iron, explaining irreversible binding in some analogs .

Q. What strategies improve bioavailability in preclinical models?

  • Methodology :

  • Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 2.5 mg/mL in PBS vs. 0.3 mg/mL for free base) .
  • Prodrug Design : Link the amine to acetyl or phosphate groups for passive diffusion, followed by enzymatic cleavage in vivo .
    • In Vivo Validation : Use LC-MS/MS to quantify plasma concentrations in rodent PK studies after oral administration .

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